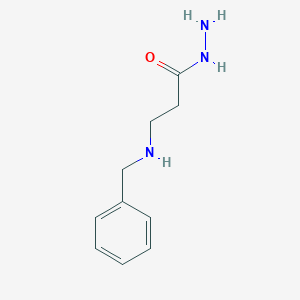

3-(Benzylamino)propanohydrazide

Descripción

Overview of Hydrazide and Aminohydrazide Architectures in Chemical Biology

The hydrazide functional group, characterized by a (-C(=O)NHNH2) structure, is a versatile and highly valued component in the field of chemical biology and drug discovery. mdpi.com Its importance stems from both its inherent biological activity and its utility as a synthetic intermediate. mdpi.comhygeiajournal.com Hydrazides and their derivatives, particularly hydrazones formed by condensation with aldehydes or ketones, exhibit an impressively broad spectrum of pharmacological activities. nih.govresearchgate.net

The presence of the reactive azomethine proton (-NHN=CH-) in hydrazones makes them a critical class of compounds for new drug development. nih.gov Research has consistently demonstrated their potential across various therapeutic areas. For instance, the discovery of Isonicotinic acid hydrazide (Isoniazid) as a potent anti-tubercular agent catalyzed extensive research into other hydrazide-containing molecules. hygeiajournal.com This has led to the development of compounds with a wide array of biological functions. hygeiajournal.comnih.gov

Table 1: Documented Biological Activities of Hydrazide Derivatives

| Biological Activity | Description | References |

| Antimicrobial | Includes antibacterial, antifungal, and antiviral properties. Many derivatives show potent activity against various strains, including resistant ones. | hygeiajournal.comnih.govmdpi.com |

| Antitubercular | A primary and historically significant activity, with Isoniazid being a frontline drug against Mycobacterium tuberculosis. | mdpi.comderpharmachemica.com |

| Anti-inflammatory | Certain hydrazide-hydrazone derivatives have shown significant anti-inflammatory effects. | nih.govmdpi.com |

| Anticonvulsant | Hydrazine (B178648) derivatives are known inhibitors of the monoamine oxidase (MAO) enzyme, leading to anticonvulsant properties. | nih.govnih.gov |

| Antitumor | Various hydrazide derivatives have been investigated and found to possess anticancer or antiproliferative activities. | nih.govmdpi.com |

| Analgesic | The structural framework is associated with pain-relief properties in certain molecular contexts. | nih.gov |

Furthermore, the hydrazide group serves as a key synthon for the synthesis of diverse heterocyclic compounds, such as oxadiazoles, pyrazoles, and triazoles, which are themselves important pharmacophores. mdpi.commdpi.com This synthetic accessibility allows chemists to readily generate libraries of complex molecules for biological screening, making the hydrazide moiety a powerful tool in medicinal chemistry. mdpi.com

The Benzylamino Moiety as a Privileged Structure in Bioactive Compound Design

In medicinal chemistry, the term "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a versatile template for drug design. nih.govacs.org The benzylamino scaffold, which consists of a benzyl (B1604629) group (C6H5CH2) attached to an amine, is widely recognized as such a structure. mdpi.comsinocurechem.com

The utility of the benzylamino moiety arises from its unique combination of a hydrophobic aromatic ring and a basic nitrogen atom, which can participate in a variety of non-covalent interactions with biological macromolecules like enzymes and receptors. These interactions include hydrogen bonding, ionic interactions, and π-π stacking. Benzylamine (B48309) is a common precursor in the industrial synthesis of numerous pharmaceuticals, highlighting its importance. wikipedia.org Its derivatives have been successfully developed into drugs with diverse applications, including antiemetics (e.g., meclizine), antihypertensives, and antidepressants. sinocurechem.comwikipedia.org

The benzylammonium cation, the protonated form of the moiety, is specifically found in pharmaceuticals like the anthelmintic agent bephenium hydroxynaphthoate. wikipedia.org The versatility of this scaffold is further demonstrated by the broad range of biological activities exhibited by its derivatives.

Table 2: Examples of Bioactive Compound Classes Containing the Benzylamino Moiety

| Compound Class/Activity | Example Application | References |

| Antimycotics | Novel benzylamine derivatives have been synthesized and shown to have potent activity against pathogenic yeasts. | nih.gov |

| Antibacterial Agents | Benzylamino-substituted flavones have demonstrated significant antibacterial activity against control drugs. | researchgate.net |

| Antipsychotics | The related benzoylpiperidine structure, a key scaffold in antipsychotic agents, is often assembled using benzylamine derivatives. | mdpi.com |

| Anticancer Agents | Compounds containing the quinazolinone moiety, often synthesized using benzylamine substrates, show antitumor effects. | mdpi.com |

This proven track record solidifies the benzylamino group's status as a privileged structure, making its inclusion in novel chemical entities a rational strategy for discovering new bioactive compounds.

Contextualization of 3-(Benzylamino)propanohydrazide within Medicinal Chemistry and Organic Synthesis Research

A review of current scientific literature reveals that this compound is a largely unexplored compound. There is a notable absence of dedicated research on its synthesis, characterization, or biological evaluation. However, its chemical architecture can be deconstructed into its two key components—the benzylamino group and the propanohydrazide tail—to forecast its potential significance.

The synthesis of structurally related compounds is well-documented. For instance, 3-(Benzylamino)propionitrile can be synthesized from benzylamine and bromopropionitrile, suggesting a plausible synthetic pathway for the target hydrazide. chemicalbook.com A likely route to this compound would involve the reaction of benzylamine with an acrylic acid ester, followed by hydrazinolysis of the resulting ester to yield the final hydrazide product. The use of benzylamine as a versatile building block in organic synthesis is common, and it can be readily incorporated into more complex structures. nih.govresearchgate.net

Given the extensive and varied biological activities associated with both the hydrazide scaffold (Section 1.1) and the benzylamino privileged structure (Section 1.2), their combination in this compound presents a compelling case for its potential as a bioactive agent. The molecule could conceivably be targeted for screening in a wide range of assays, particularly for antimicrobial, anticancer, or neurological applications. nih.govnih.govmdpi.com

The lack of existing research on this compound highlights a clear opportunity within medicinal chemistry. Its straightforward, predictable synthesis and the powerful pedigree of its constituent functional groups position it as an ideal candidate for exploratory research programs aimed at discovering novel therapeutic leads.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(benzylamino)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O/c11-13-10(14)6-7-12-8-9-4-2-1-3-5-9/h1-5,12H,6-8,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLKLUOFYKOYFPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Benzylamino Propanohydrazide

Conventional Synthetic Pathways for the Core Structure

The synthesis of the 3-(benzylamino)propanohydrazide core structure is typically achieved through established chemical reactions that are both reliable and adaptable. These methods primarily involve the formation of the benzylamino group and the subsequent or concurrent creation of the hydrazide functionality.

Reaction of Benzylamine (B48309) with Propanoic Acid Hydrazide Precursors

A primary and straightforward method for the synthesis of this compound involves the reaction of benzylamine with a suitable propanoic acid derivative, followed by hydrazinolysis. A common approach is the Michael addition of benzylamine to an acrylic acid ester, such as ethyl acrylate (B77674) or methyl acrylate. This reaction is often catalyzed by a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and can be performed under solvent-free conditions, sometimes with the aid of microwave irradiation to reduce reaction times and improve yields. The resulting β-amino ester is then treated with hydrazine (B178648) hydrate (B1144303) to form the desired this compound. mdpi.com

Optimization of these reaction conditions is crucial for maximizing the yield and purity of the final product. Factors such as the stoichiometry of the reactants, choice of solvent (though solvent-free is often preferred), reaction temperature, and duration are all important considerations. mdpi.com

Table 1: Synthesis of 3-(Benzylamino)propanoate Precursors via Michael Addition

| Acrylic Ester | Catalyst | Conditions | Yield of β-amino ester | Reference |

| Ethyl 2-phenylacrylate | DBU (5 mol%) | 60°C, 10 min, solvent-free | 96% | mdpi.com |

| Methyl crotonate | None | 75°C, 4 h, microwave (15W) | 73% | mdpi.com |

| tert-Butyl acrylate | DBU (0.2 eq) | 75°C, 10 min, microwave (75W) | 44% | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Alternative Amination Strategies for Propanohydrazide Synthesis

Alternative strategies for the synthesis of the this compound core structure often involve different approaches to forming the crucial carbon-nitrogen bond. Reductive amination represents a powerful alternative to Michael addition. This method typically involves the reaction of a γ-keto acid or its ester equivalent with benzylamine in the presence of a reducing agent. researchgate.net Reagents such as sodium borohydride (B1222165) or ammonia (B1221849) borane (B79455) are commonly employed to selectively reduce the intermediate imine to the desired secondary amine. researchgate.netnih.gov This approach offers the advantage of being applicable to a wider range of precursors, not just those susceptible to conjugate addition. researchgate.net

Another strategy involves the direct alkylation of a pre-formed propanohydrazide with a benzyl (B1604629) halide. However, this method can be prone to over-alkylation and may require careful control of reaction conditions to achieve mono-benzylation.

Derivatization Strategies for Structural Modification

The this compound molecule possesses two key reactive sites amenable to further chemical modification: the hydrazide moiety and the benzyl ring system. These sites allow for a wide range of derivatization strategies to create a diverse library of related compounds.

Functionalization of the Hydrazide Moiety

The hydrazide group is a versatile functional handle that can undergo a variety of chemical transformations. One of the most common reactions is condensation with aldehydes and ketones to form the corresponding hydrazones. organic-chemistry.orgmdpi.com This reaction is typically acid-catalyzed and reversible. The resulting N'-substituted benzylidene or alkylidene derivatives introduce significant structural diversity.

The hydrazide can also serve as a precursor for the synthesis of various five-membered heterocycles. For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of pyrazoles, while reaction with appropriate reagents can yield 1,2,4-triazoles. researchgate.netnih.govorganic-chemistry.orgbeilstein-journals.org These cyclization reactions significantly expand the chemical space accessible from the this compound scaffold.

Table 2: Heterocyclic Derivatives from Hydrazide Functionalization

| Reactant | Heterocycle Formed | Conditions | Reference |

| 1,3-Diketones | Pyrazole (B372694) | Acid or base catalysis | researchgate.netnih.gov |

| S-Methylisothioureas | 3-N,N-Dialkylamino-1,2,4-triazole | Acid-promoted (TFA or AcOH), refluxing THF | organic-chemistry.org |

| Aryl isothiocyanates | Thiosemicarbazide, then 1,2,4-triazole | Base-catalyzed cyclization | nih.gov |

| Propiolic acids | 1,2,3-Triazole | Copper-catalyzed decarboxylative cycloaddition | strath.ac.uk |

This table is interactive. Click on the headers to sort the data.

Modifications of the Benzyl Ring System

The benzyl ring of this compound offers another avenue for structural modification. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents onto the ring, provided the reaction conditions are compatible with the rest of the molecule. However, a more common and versatile approach is to start with a pre-functionalized benzylamine or benzyl halide in the initial synthesis of the core structure. This allows for the incorporation of a wide range of electron-donating or electron-withdrawing groups at various positions on the benzyl ring.

For example, substituted benzylamines can be used in the Michael addition or reductive amination reactions described in section 2.1 to generate a library of 3-(substituted-benzylamino)propanohydrazides. This approach has been successfully used to synthesize derivatives with various substituents on the benzyl ring. chim.it

Incorporation into Heterocyclic Architectures (e.g., pyrazines, indoles, chromenes)

The entire this compound scaffold can be incorporated into larger heterocyclic systems, leading to the formation of complex, polycyclic molecules.

Pyrazines: The α-amino nitrile functionality, which can be derived from the corresponding amino acid, is a key precursor for pyrazine (B50134) synthesis. Dimerization of α-amino aldehydes, generated in situ, can lead to 2,5-disubstituted pyrazines. researchgate.net Alternatively, condensation of α-amino carbonyl compounds with vicinal diamines is a standard protocol for pyrazine synthesis. beilstein-journals.org In the context of this compound, derivatives can be envisioned to participate in such cyclization reactions. For instance, N-benzyl-3-(benzylamino)pyrazine-2-carboxamides have been synthesized through the aminodehalogenation of N-benzyl-3-chloropyrazine-2-carboxamides with the corresponding substituted benzylamine. chim.it

Indoles: The Fischer indole (B1671886) synthesis is a classic method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone. While not a direct reaction of this compound, its constituent parts, a substituted hydrazine and a carbonyl compound, are the key players. More relevantly, acyl phenylhydrazides can be converted to indoles via alkylidenation with reagents like the Petasis reagent, followed by thermal rearrangement. This suggests that this compound could be a precursor to novel indole derivatives through appropriate chemical manipulation.

Chromenes: Chromene derivatives can be synthesized through various routes involving precursors that share structural similarities with this compound. For example, hydrazine-catalyzed ring-closing carbonyl-olefin metathesis of O-allyl salicylaldehydes is a known method for forming 2H-chromenes. Furthermore, multicomponent reactions involving salicylaldehydes, malononitrile, and a third component, sometimes a hydrazine derivative, are widely used to construct 2-amino-4H-chromene scaffolds. researchgate.net The synthesis of novel chromene derivatives bearing a hydrazide moiety has also been reported, highlighting the utility of hydrazides as precursors in chromene synthesis.

Emerging and Sustainable Synthetic Approaches

In the quest for more environmentally benign and efficient chemical processes, several innovative synthetic methodologies have gained prominence. These approaches aim to reduce reaction times, energy consumption, and waste generation compared to traditional methods. For this compound, two such promising techniques are Microwave-Assisted Organic Synthesis (MAOS) and Multi-component Reaction (MCR) methodologies.

Microwave-Assisted Organic Synthesis (MAOS) Techniques

Microwave-assisted organic synthesis utilizes microwave radiation to heat chemical reactions. This technique can dramatically reduce reaction times, from hours to minutes, and often leads to higher yields and purer products compared to conventional heating methods. neliti.comrsc.org The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, which can enhance reaction rates and selectivity. cem.com

A plausible microwave-assisted route to this compound would involve the hydrazinolysis of a precursor ester, such as ethyl 3-(benzylamino)propanoate. This transformation, which is typically carried out under prolonged reflux in a conventional setting, can be significantly accelerated using microwave irradiation. The use of microwave heating has been shown to be effective in the synthesis of various hydrazides from their corresponding esters, often in a matter of minutes and with excellent yields. neliti.comexplorationpub.com

For instance, the synthesis of various acid hydrazides has been successfully achieved in a single step from the corresponding carboxylic acids and hydrazine hydrate under solvent-free microwave irradiation, with reaction times as short as 3 to 10 minutes. neliti.com Another study demonstrated the rapid and efficient conversion of esters to hydroxamic acids using microwave activation, a reaction analogous to hydrazinolysis. organic-chemistry.org These examples strongly suggest that the hydrazinolysis of ethyl 3-(benzylamino)propanoate to yield this compound would be amenable to microwave-assisted conditions, leading to a more sustainable and efficient process.

Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of Hydrazides

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes |

| Energy Consumption | High | Low |

| Solvent Use | Often requires large volumes | Can often be performed with less solvent or solvent-free |

| Yield | Variable, can be lower | Often higher |

| By-product Formation | Can be significant | Often reduced |

Multi-component Reaction (MCR) Methodologies

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the starting materials. MCRs are highly convergent and atom-economical, making them a cornerstone of green chemistry and diversity-oriented synthesis. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently described in the literature, the principles of MCRs can be applied to construct the core structure in a highly efficient manner.

One potential MCR approach could be a variation of the Ugi or Petasis reactions. The Petasis reaction, for example, is a three-component reaction between an amine, a carbonyl compound, and a boronic acid to form α-amino acids and their derivatives. nih.gov A hypothetical MCR for a related structure could involve benzylamine, an appropriate aldehyde or ketone, and a component that can be converted to a hydrazide.

More directly, MCRs have been employed in the synthesis of complex heterocyclic systems incorporating hydrazine derivatives. For instance, three-component reactions of an aldehyde, malononitrile, and a hydrazine have been used to synthesize pyrazole derivatives. beilstein-journals.org While this does not directly yield this compound, it demonstrates the feasibility of incorporating a hydrazine moiety in a multi-component setup.

A speculative three-component reaction for the synthesis of a precursor to this compound could involve benzylamine, an acrylate derivative, and a protected hydrazine in a single pot. However, the development of such a specific MCR would require significant experimental investigation to optimize the reaction conditions and ensure the desired regioselectivity and yield. The power of MCRs lies in their ability to rapidly generate molecular complexity from simple starting materials, and their application to the synthesis of β-amino hydrazides remains an area with potential for future development. organic-chemistry.org

Table 2: Key Features of Multi-component Reactions (MCRs)

| Feature | Description |

| Atom Economy | High, as most atoms of the reactants are incorporated into the final product. |

| Convergence | Multiple simple molecules are combined to form a complex product in a single step. |

| Efficiency | Reduces the number of synthetic steps, purifications, and overall waste generation. |

| Diversity | Allows for the rapid generation of libraries of related compounds by varying the starting components. |

Molecular Design and Structure Activity Relationship Sar Studies for 3 Benzylamino Propanohydrazide Analogues

Principles of Molecular Design for 3-(Benzylamino)propanohydrazide Analogues

The design of new analogues of this compound is a meticulous process that begins with identifying the core chemical features responsible for its biological effects and employs rational strategies to enhance these properties.

A pharmacophore is an abstract representation of the essential molecular features required for a molecule to interact with a specific biological target. For a lead structure like this compound, a pharmacophore model is typically generated from a set of structurally related compounds with known biological activities. nih.gov The process involves identifying common chemical functionalities such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and ionizable groups that are crucial for binding to the target receptor or enzyme. nih.govnih.gov

For analogues of this compound, a typical pharmacophore model would likely include:

Two Hydrophobic/Aromatic Regions: Corresponding to the benzyl (B1604629) group and another potential aromatic moiety, which can engage in hydrophobic or pi-pi stacking interactions within the target's binding site. nih.gov

A Hydrogen Bond Acceptor: The carbonyl oxygen of the hydrazide group is a key hydrogen bond acceptor. nih.gov

Hydrogen Bond Donors: The amine and hydrazide (–NH–) groups can act as hydrogen bond donors. nih.gov

A Positively Ionizable Feature: The secondary amine in the propanamine linker could be protonated at physiological pH, providing a key ionic interaction point. nih.gov

Once a statistically validated pharmacophore model is developed, it can be used to screen large databases of chemical compounds to identify novel molecules that fit the model, thus generating new lead structures for synthesis and biological evaluation. nih.govnih.gov The general design blueprint for many enzyme inhibitors, such as those for monoamine oxidase (MAO), often involves two phenyl or heterocyclic rings connected by a spacer of an appropriate length, a pattern that aligns well with the this compound scaffold. researchgate.net

Rational design involves modifying a lead compound based on a detailed understanding of its interaction with the biological target. acs.org This approach aims to optimize binding affinity and selectivity. Key strategies include:

Shape Complementarity: Analogues are designed to fit precisely into the target's binding site. For targets like monoamine oxidase B (MAO-B), which has a bipartite cavity structure, inhibitors are designed with a bulky moiety that can extend from the substrate cavity into the entrance cavity, maximizing interactions. researchgate.netnih.gov

Exploiting Electrostatics: This involves both positive and negative design. Positive design introduces functional groups that form favorable electrostatic or hydrogen-bonding interactions with the target. acs.org Negative design involves adding groups that create unfavorable interactions (e.g., steric or electrostatic repulsion) with off-target molecules, thereby increasing selectivity. acs.org For example, introducing a carboxylate group on an inhibitor can create repulsion with a glutamate (B1630785) residue in an off-target enzyme while being tolerated by the intended target. acs.org

Scaffold Hopping and Ring Modification: Replacing the benzyl or other aromatic rings with different heterocyclic systems is a common strategy to explore new interaction points, improve physicochemical properties, and escape existing patent landscapes. researchgate.net

Linker Modification: The length and flexibility of the propanamino linker are critical. Altering the linker can change the distance and orientation between the key pharmacophoric features, significantly impacting how the molecule fits into the binding site.

These strategies are often guided by computational tools like molecular docking, which predicts how a molecule binds to the 3D structure of its target, allowing for the in-silico evaluation of new designs before their chemical synthesis. researchgate.net

Comprehensive Structure-Activity Relationship (SAR) Investigations

SAR studies involve the systematic synthesis and biological testing of a series of related compounds to determine how specific changes in molecular structure affect their biological activity.

The type, position, and electronic nature of substituents on the aromatic rings of this compound analogues can have a profound effect on their potency and selectivity for different biological targets.

For instance, in the context of MAO inhibition, substitutions on the styryl ring of caffeine (B1668208) and benzimidazole (B57391) analogues significantly influence potency. An SAR analysis showed that the MAO-B inhibition potency of (E)-2-styryl-1-methylbenzimidazole analogues was dependent on the steric parameter of the substituents on the styryl phenyl ring, with bulkier groups appearing to enhance inhibition. capes.gov.br Similarly, for coumarin-based MAO inhibitors, phenyl substitution at the 3-position was found to significantly enhance MAO-B inhibition, while a 4-phenyl substitution was more favorable for MAO-A inhibition. scienceopen.com

In a series of aromatic hydrazides designed as carbonic anhydrase (CA) inhibitors, substituent effects were also pronounced. A 4-phenoxyphenyl group led to potent inhibition, while a significant difference in activity was observed between positional isomers: a para-substituted 3-methoxyphenyl (B12655295) derivative was 14-fold less potent than its meta-analogue. nih.gov This highlights the critical role of substituent placement in achieving optimal interaction with the target.

The following tables summarize research findings on the impact of substituents for related hydrazide and hydrazone structures, illustrating the principles applicable to this compound analogues.

Table 1: SAR of Hydrazide Analogues as Carbonic Anhydrase (CA) Inhibitors Data synthesized from a study on aromatic hydrazides as inhibitors of human carbonic anhydrases. nih.gov

| Compound Series | Substituent (R Group) | Target | Inhibitory Potency (KI, µM) | Key Observation |

|---|---|---|---|---|

| Benzene Hydrazide | 4-Nitrobenzamide (B147303) | hCA IV | 79.5 | The 4-nitrobenzamide tail confers micromolar inhibitory activity. |

| Benzene Hydrazide | 4-Fluorophenyl Ureido (meta) | hCA IV | 93.5 | A halogenated derivative showing significant inhibition. |

| Benzene Hydrazide | 4-Phenoxyphenyl (para) | hCA XII | 23.1 | Introduction of a larger phenoxyphenyl group increases potency. |

| Benzene Hydrazide | 3-Methoxyphenyl (para) | hCA XII | 29.7 | A clear positional isomer effect; the meta-analogue is 14-fold more potent than the para-analogue. |

| Benzene Hydrazide | 3-Methoxyphenyl (meta) | hCA XII | 2.0 |

Table 2: SAR of Hydrazide Analogues as Antimicrobial Agents Data synthesized from a study on aromatic hydrazides against Acinetobacter baumannii. nih.gov

| Compound ID | R1 Group | R2 Group | Target Organism | Activity (MIC, µg/mL) | Key Observation |

|---|---|---|---|---|---|

| 3e | 4-Chlorophenyl | Phenyl | A. baumannii | ≤0.125 | Demonstrates high potency against a broad set of clinical isolates. The presence of an aryl group on the hydrazine (B178648) (R2) was critical for activity. |

| 5e | 4-Bromophenyl | Phenyl | A. baumannii | ≤0.125 | |

| 10e | 2-Naphthyl | Phenyl | A. baumannii | ≤0.125 | Shows that larger aromatic systems like naphthalene (B1677914) are well-tolerated and can lead to high potency. |

| 12g | 4-Biphenyl | Methyl | A. baumannii | >64 | Compounds lacking an aryl group at the R2 position (aliphatic substitution) failed to show significant activity, highlighting the importance of the aromatic moiety. |

| 12h | 4-Biphenyl | Ethyl | A. baumannii | >64 |

Conformational analysis examines the different 3D shapes a molecule can adopt due to the rotation around its single bonds. The this compound structure possesses significant conformational flexibility, primarily around the C-C bonds of the propane (B168953) linker and the C-N and N-N bonds. The specific conformation that the molecule adopts when it binds to its biological target is known as the bioactive conformation.

Understanding how a molecule interacts with its target at an atomic level is fundamental to explaining its activity and designing improved versions. These interactions are typically studied using computational molecular docking and confirmed by X-ray crystallography.

For analogues of this compound, the key interactions with a target's active site are expected to be:

Hydrogen Bonding: The hydrazide moiety (–CONHNH–) is a prime site for hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the NH protons can act as donors. nih.govacs.org

Hydrophobic Interactions: The benzyl and other aromatic rings fit into hydrophobic pockets of the active site, contributing significantly to binding affinity. nih.gov

Pi-Interactions: The aromatic rings can engage in pi-pi stacking with aromatic amino acid residues like tyrosine and phenylalanine or pi-anion interactions with acidic residues like glutamate in the target's binding site. acs.orgnih.gov

Metal Coordination: In metalloenzymes like carbonic anhydrase, the hydrazide group can directly coordinate with the catalytic metal ion (e.g., Zn²⁺). nih.gov Docking studies have shown that the hydrazide group can bind deeply to the zinc ion, but this interaction can be prevented by steric hindrance from nearby amino acids in certain enzyme isoforms, which is a key mechanism for selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling serves as a powerful tool in medicinal chemistry to correlate the structural or property descriptors of compounds with their biological activities. This approach is instrumental in predicting the activity of new analogues and guiding the synthesis of more potent and selective molecules.

Development of 2D and 3D-QSAR Models

The development of QSAR models for compounds structurally related to this compound involves the use of both 2D and 3D descriptors. 2D-QSAR models often utilize topological and physicochemical parameters to establish a mathematical relationship with biological activity. For instance, studies on various bioactive molecules have shown that descriptors such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are crucial for their activity.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by considering the spatial arrangement of molecular fields (steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor). These models are built by aligning a series of active compounds and calculating their interaction energies with a probe atom at various grid points. The resulting contour maps highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

For a hypothetical series of this compound analogues, a 3D-QSAR study would typically involve:

Conformational Analysis and Alignment: Determining the low-energy conformation of each analogue and aligning them based on a common substructure.

Calculation of Molecular Fields: Generating steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA).

Statistical Analysis: Using Partial Least Squares (PLS) analysis to build a regression model correlating the field values with biological activity.

The statistical quality of the generated models is assessed using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (pred_r²). A robust and predictive QSAR model will have high values for these parameters, indicating its reliability for predicting the activity of new compounds.

Predictive Models for Activity and Potency

Once a statistically sound QSAR model is developed, it can be used to predict the biological activity (e.g., IC50 values) of newly designed analogues before their synthesis. This predictive capability significantly streamlines the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

The contour maps generated from 3D-QSAR studies offer a visual guide for medicinal chemists. For example, a green contour in a steric map would indicate that bulkier substituents in that region are favored for higher activity, while a yellow contour would suggest that steric bulk is detrimental. Similarly, electrostatic contour maps guide the placement of electron-donating or electron-withdrawing groups to optimize interactions with the target.

Interactive Data Table: Hypothetical QSAR Model Statistics for a Series of Analogues

| Model Type | Statistical Parameter | Value | Interpretation |

| 2D-QSAR | r² | 0.85 | Good correlation between descriptors and activity for the training set. |

| q² | 0.72 | Good internal predictive ability. | |

| pred_r² | 0.68 | Good external predictive ability for a test set. | |

| 3D-QSAR (CoMFA) | r² | 0.92 | Excellent correlation for the training set. |

| q² | 0.78 | Strong internal predictive ability. | |

| pred_r² | 0.75 | Strong external predictive ability. |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific QSAR studies on this compound analogues are not publicly available.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds. This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The structural information from these fragment hits is then used to design more potent molecules through fragment growing, linking, or merging strategies.

For a target of interest for this compound analogues, an FBDD campaign would typically follow these steps:

Fragment Library Screening: A library of fragments, often adhering to the "Rule of Three" (molecular weight < 300 Da, logP ≤ 3, number of hydrogen bond donors/acceptors ≤ 3), is screened using biophysical techniques like Nuclear Magnetic Resonance (NMR) or X-ray crystallography to identify binders.

Hit Validation and Characterization: The binding of the fragment hits is confirmed and their binding mode is determined, usually through high-resolution structural studies.

Fragment Elaboration: The identified fragments are then optimized into more potent lead compounds. For instance, a fragment corresponding to the benzylamine (B48309) moiety of this compound might be identified as a binder. This fragment could then be "grown" by adding the propanohydrazide tail or linked to another fragment that binds in a neighboring pocket of the target protein.

This approach offers the advantage of exploring chemical space more efficiently and often leads to compounds with better ligand efficiency and physicochemical properties compared to traditional high-throughput screening (HTS) hits.

Biological Activity Profiles and Mechanistic Elucidation in Vitro Studies

Antimicrobial Activity Investigations

Derivatives of 3-(benzylamino)propanohydrazide have been synthesized and evaluated for their ability to combat various pathogenic microorganisms. These investigations have highlighted their potential as both antibacterial and antimycobacterial agents.

Research into a series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamide derivatives, which incorporate the benzylamino structural motif, has demonstrated notable antibacterial activity. One particular compound, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide , emerged as a potent inhibitor of Gram-positive bacteria.

Specifically, this derivative exhibited significant efficacy against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 7.81 µM. It was also effective against Staphylococcus epidermidis, showing an MIC of 15.62 µM. These findings underscore the potential of this structural class in addressing infections caused by staphylococcal pathogens.

Antibacterial Activity of a this compound Derivative

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 µM |

The global health threat posed by tuberculosis has spurred the search for novel antimycobacterial agents. Within this context, derivatives of this compound have shown promising results. A series of N-benzyl-3-(benzylamino)pyrazine-2-carboxamides were synthesized and tested against Mycobacterium tuberculosis H37Rv, the primary causative agent of tuberculosis, as well as other mycobacterial species.

Among the synthesized compounds, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were identified as the most effective against Mycobacterium tuberculosis H37Rv. Both compounds demonstrated a Minimum Inhibitory Concentration (MIC) of 12.5 µg/mL. These findings highlight the potential of this chemical scaffold in the development of new anti-tuberculosis therapies.

Antimycobacterial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL |

Enzyme Inhibition Studies

The biological effects of many therapeutic agents are mediated through the inhibition of specific enzymes. Research into derivatives of this compound has begun to explore their enzyme-inhibiting potential, targeting both microbial and human enzymes.

The enoyl-acyl carrier protein (ACP) reductase (InhA) is a crucial enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis and is a validated target for antitubercular drugs. Molecular docking studies have been employed to investigate the interaction of potent antimycobacterial derivatives of this compound with this enzyme.

Specifically, the compound N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide was docked into the active site of the enoyl-ACP-reductase of Mycobacterium tuberculosis. These computational studies revealed that the compound is capable of forming hydrogen bond interactions with amino acid residues within the active site, a characteristic feature of many known inhibitors of this enzyme. This suggests that the antimycobacterial activity of this class of compounds may be, at least in part, attributable to the inhibition of enoyl-ACP-reductase.

Based on the available scientific literature, no studies have been published to date investigating the inhibitory activity of this compound or its close derivatives against human monoamine oxidase B (MAO-B), phosphodiesterase 10A (PDE10A), or histone deacetylases (HDACs). This represents a gap in the current understanding of the biological activity profile of this compound class and an area for potential future research.

Similarly, a review of the current scientific literature did not yield any studies on the modulation of cyclooxygenase (COX) or 5-lipoxygenase (5-LOX) enzymes by this compound or its derivatives. The investigation of the effects of these compounds on enzymes involved in the inflammatory cascade could be a valuable avenue for future research.

Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The hydrazide and benzylamino moieties are found in various compounds investigated for their potential in cancer therapy. Preliminary studies suggest that compounds containing these functional groups, such as this compound, may possess anticancer properties. In vitro research indicates that the mechanism could involve the inhibition of cancer cell proliferation, disruption of the cell cycle, and induction of apoptosis (programmed cell death). nih.gov

The cytotoxic potential of compounds structurally related to this compound has been evaluated against a variety of human cancer cell lines. For instance, studies on other classes of compounds, such as 3,5-bis(benzylidene)piperidin-4-ones and indole-isatin hybrids, demonstrate selective toxicity towards malignant cells over normal cell lines. aku.edunih.gov The efficacy is typically quantified by the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which represents the concentration of a compound required to inhibit a biological process or kill 50% of cells, respectively.

While specific IC₅₀ values for this compound are not extensively documented in publicly available literature, the table below presents representative data from analogous or structurally relevant compounds to illustrate the range of activities observed in antiproliferative assays.

Table 1: Representative Cytotoxic and Antiproliferative Activities of Analogous Compounds in Cancer Cell Lines

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Indole-Isatin Hybrid (5o) | A-549 (Lung) | IC₅₀ | 1.69 | nih.gov |

| Indole-Isatin Hybrid (5w) | A-549 (Lung) | IC₅₀ | 1.91 | nih.gov |

| Azepano-Triterpenoid (11) | FaDu (Pharynx) | EC₅₀ | 0.88 | nih.gov |

| Azepano-Triterpenoid (11) | A375 (Melanoma) | EC₅₀ | 1.03 | nih.gov |

The anticancer effects of compounds like this compound are underpinned by their ability to interfere with specific cellular pathways and molecular targets that are critical for tumor growth and survival.

One of the primary mechanisms suggested for related compounds is the induction of apoptosis. nih.gov This can be triggered through various signaling cascades, most notably those involving caspases. The caspase family of proteases, upon activation, executes the process of cell death. A key substrate for certain caspases is Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. Inhibition of PARP, as seen with compounds like 3-aminobenzamide, can lead to antiproliferative effects. wikipedia.org

Another critical area of investigation is the PI3-Kinase (Phosphoinositide 3-kinase) pathway, which is frequently mutated in various cancers and plays a central role in cell growth, proliferation, and survival. nih.gov This pathway is regulated by a network of kinases and phosphatases. The tumor suppressor phosphatase PTEN, for example, counteracts PI3-Kinase activity. nih.gov Compounds that modulate this pathway can have significant therapeutic potential.

Furthermore, immunocytochemical studies on related molecules have suggested that a major target could be the cytoskeleton. wikipedia.org Disruption of cytoskeletal integrity can inhibit cell division, migration, and invasion, thereby exerting cytostatic and cytotoxic effects. wikipedia.org

Receptor Interaction and Neuropharmacological Evaluations

The structural features of this compound suggest potential interactions with neurological targets, an area of active investigation for many hydrazide derivatives.

The ability of a compound to exert a neuropharmacological effect often begins with its binding to a specific receptor on the surface of or within a neuron. This interaction is highly specific, akin to a key fitting into a lock. Binding assays are used to determine the affinity (how strongly the ligand binds) and selectivity (whether it binds to one or multiple receptor types) of a compound.

While direct ligand binding studies for this compound are not widely reported, research on other novel molecules provides a template for such evaluations. For example, in the development of psychiatric and cognitive disorder treatments, novel imidazodiazepines have been screened for their binding affinity to the benzodiazepine (B76468) site on the GABAA receptor. nih.gov These studies determine the inhibition constant (Ki), a measure of binding affinity, and screen against a panel of other receptors to check for off-target interactions that could cause unwanted effects. nih.gov Given its chemical structure, this compound could potentially be evaluated for its binding to a range of neurotransmitter receptors.

A key mechanism through which neuropharmacological agents act is by modulating the levels of neurotransmitters—the chemical messengers of the nervous system like serotonin, dopamine, and norepinephrine. mdpi.com The hydrazide and hydrazine (B178648) moieties are historically significant in neuropharmacology as they form the core of a class of enzymes inhibitors known as monoamine oxidase inhibitors (MAOIs). nih.govwikipedia.org

Monoamine oxidase (MAO) is an enzyme responsible for degrading monoamine neurotransmitters, thereby terminating their signal. nih.gov By inhibiting MAO, MAOIs increase the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. nih.gov There are two main isoforms of this enzyme, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.

Numerous studies have demonstrated that synthetic hydrazide and hydrazone derivatives possess potent MAO inhibitory activity. nih.gov The inhibitory potency is typically reported as an IC₅₀ value. The structural similarity of these inhibitors to the natural substrates of MAO allows them to fit into the enzyme's active site. nih.gov This suggests a plausible mechanism for the neuropharmacological activity of this compound.

Table 2: MAO Inhibitory Activity of Representative Hydrazone Derivatives

| Compound | Target | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|

| Hydrazone Derivative (2j) | MAO-A | IC₅₀ | 6.25 | |

| Hydrazone Derivative (2k) | MAO-A | IC₅₀ | 6.12 | |

| Hydrazone Derivative (2j) | MAO-B | IC₅₀ | 9.30 | |

| Acyl Hydrazine (ACH10) | MAO-B | IC₅₀ | 0.14 | mdpi.com |

Elucidation of Molecular Mechanisms of Action

Understanding the precise molecular interactions between a compound and its biological targets is fundamental to elucidating its mechanism of action.

The biological effects of this compound are predicated on its direct interaction with biological macromolecules, primarily proteins such as enzymes and receptors. The nature of this binding dictates the compound's activity.

The benzylamino group can participate in hydrogen bonds and electrostatic interactions with the active sites of target proteins. The hydrazide moiety is also crucial; for instance, in MAOIs, the hydrazine group can form interactions, sometimes irreversibly through covalent bonds, with the flavin coenzyme at the active site of the enzyme. nih.gov However, many modern hydrazone derivatives are designed to be reversible inhibitors, which can offer a better profile. nih.gov These non-covalent interactions, which include hydrogen bonds, hydrophobic interactions, and van der Waals forces, are critical for the rapid association and dissociation of the inhibitor from the enzyme. nih.gov Molecular docking studies on acyl hydrazine derivatives inhibiting MAO-B have highlighted the importance of hydrophobic interactions with protein residues within the enzyme's active site. mdpi.com

Therefore, it is not possible to provide an article with detailed research findings and data tables on its downstream cellular and biochemical effects as requested. Further research and investigation into this specific compound would be necessary to determine its cellular and biochemical impact.

Computational Chemistry and Theoretical Characterization

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a molecule when bound to a target, such as a protein or enzyme, to form a stable complex. This method is fundamental in drug discovery for predicting binding affinity and mode of action.

For 3-(Benzylamino)propanohydrazide, this would involve simulating its interaction with the active site of a specific biological target. The simulation would calculate the binding energy (affinity), with lower values typically indicating a more stable interaction. For instance, studies on other hydrazide derivatives have explored their binding to targets like the InhA enzyme in mycobacteria. Such a study for this compound would yield data on its most likely conformation within the binding pocket and its theoretical binding strength. Without such research, no data on binding affinities or modes can be provided.

Following a docking simulation, an interaction fingerprint would be generated. This details the specific types of non-covalent interactions between this compound and the amino acid residues of its target. These interactions could include:

Hydrogen Bonds: Likely involving the hydrazide and amino groups.

Hydrophobic Interactions: Involving the benzyl (B1604629) group's phenyl ring.

Pi-Stacking: Possible interactions of the phenyl ring with aromatic residues in the target protein.

This analysis provides a detailed map of how the molecule is anchored within the binding site. However, no published studies provide this fingerprint for this compound.

Molecular Dynamics (MD) Simulations

MD simulations provide insight into the movement of atoms and molecules over time, allowing for the analysis of the stability and conformational changes of a ligand-receptor complex in a simulated biological environment.

An MD simulation of a docked this compound-receptor complex would assess its stability. Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein backbone would be calculated over the simulation time (e.g., 100 nanoseconds). A stable RMSD would suggest that the compound remains securely bound within the active site. nih.gov This analysis is critical for validating docking results but has not been performed for this specific compound.

MD simulations also explore the different shapes (conformations) that this compound can adopt, both in solution and when bound to a target. This helps in understanding its flexibility and how its structure might adapt to fit into a binding pocket. No specific conformational analysis for this compound is currently available.

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to determine the electronic properties and structure of a molecule from first principles.

These calculations could determine various properties for this compound, including:

Optimized Molecular Geometry: The most stable 3D structure, including bond lengths and angles.

Electronic Properties: Distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding reactivity. epstem.net

Thermodynamic Properties: Enthalpies of formation and bond dissociation energies, which are important for understanding chemical stability. researchgate.net

While methods for these calculations are well-established, the results of such studies specifically applied to this compound have not been reported in scientific literature. mdpi.comsemanticscholar.org

Electronic Structure Properties

Due to a lack of specific research on this compound, a detailed analysis of its electronic structure properties is not available. Such a study would typically involve quantum chemical calculations to determine parameters like molecular orbital energies (HOMO-LUMO gap), charge distribution, and electrostatic potential maps. This information would provide insights into the molecule's reactivity and potential interaction with biological targets.

Reactivity Predictions and Reaction Mechanisms

Similarly, specific reactivity predictions and detailed reaction mechanisms for this compound have not been reported in the literature. Theoretical studies could be employed to predict its reactivity towards various reagents and to elucidate the mechanisms of its reactions, which would be valuable for designing new synthetic routes and understanding its chemical behavior.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Drug Discovery

Predictive Modeling for Bioactivity and Target Identification

The application of AI and ML for predictive modeling of the bioactivity of this compound is not documented. In principle, if a dataset of structurally similar compounds with known biological activities were available, QSAR (Quantitative Structure-Activity Relationship) models could be developed using machine learning algorithms to predict the potential therapeutic activities and biological targets of this compound.

Virtual Screening and Lead Optimization

There is no evidence of this compound being used in virtual screening campaigns or lead optimization studies. Virtual screening techniques, powered by AI, could be used to screen large compound libraries to identify molecules with similar structural features or predicted binding affinity to a specific biological target. If this compound were identified as a hit, its structure could then be optimized using computational methods to improve its potency and pharmacokinetic properties.

Future Prospects and Advanced Research Paradigms

Development of Novel 3-(Benzylamino)propanohydrazide Hybrids and Conjugates

The chemical architecture of this compound offers a versatile platform for the creation of hybrid molecules and conjugates. The core structure, featuring a benzylamino group, a flexible propane (B168953) linker, and a reactive hydrazide/hydrazone moiety, allows for strategic combination with other pharmacophores to create novel chemical entities with synergistic or complementary activities.

The hydrazide group (-CONHNH₂) is a particularly valuable functional handle. It can be readily condensed with various aldehydes and ketones to form hydrazone linkages (-C(=O)NHN=CH-). mdpi.com This chemistry provides a straightforward method for covalently linking the this compound scaffold to other biologically active molecules. mdpi.com These derivatives are known to be useful synthons for creating various heterocyclic rings that may possess a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. mdpi.com

Key Research Directions:

Antimicrobial Conjugates: The hydrazide moiety can be used to link the core structure to molecules known for their antimicrobial properties. For instance, creating hybrids with moieties like pyridine, oxadiazole, or other heterocycles could lead to compounds with enhanced potency against drug-resistant bacterial or fungal strains. nih.govnih.govmdpi.com

Anticancer Hybrids: By conjugating the molecule with known cytotoxic agents or fragments that target specific cancer-related proteins (e.g., kinase inhibitors), it may be possible to develop hybrids with improved tumor-targeting or a dual mechanism of action. nih.gov

CNS-Active Hybrids: The benzylamino portion of the molecule suggests a potential for neurological activity. Hybridizing the scaffold with fragments known to interact with central nervous system targets, such as those involved in neurodegenerative diseases, could yield novel therapeutics.

The synthesis of such hybrids leverages the established reactivity of the hydrazide group, which often proceeds in common solvents like ethanol (B145695) or methanol, sometimes with an acid catalyst. mdpi.com The resulting hydrazone linkage is a key structural feature in many biologically active compounds, prized for its role as a bidentate ligand and its participation in keto-enol tautomerism. mdpi.com

Multi-Target-Directed Ligand (MTDL) Design Strategies

Complex, multifactorial diseases like Alzheimer's disease (AD) and certain cancers have proven difficult to treat with single-target drugs. nih.gov This has led to the rise of the Multi-Target-Directed Ligand (MTDL) strategy, which aims to design a single molecule capable of modulating multiple biological targets simultaneously. nih.govresearchgate.net The goal is to achieve a synergistic therapeutic effect that is more potent and potentially has a better side-effect profile than combination therapies. nih.gov

The this compound scaffold is an attractive starting point for MTDL design due to its distinct chemical regions, which can be independently modified to interact with different targets. For example, in the context of Alzheimer's disease, an MTDL might be designed to inhibit both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B). pensoft.netresearchgate.net

Conceptual MTDL Design Based on the Scaffold:

Pharmacophore A (e.g., Benzylamino group): This part of the molecule could be optimized to fit into the active site of a primary target, such as the catalytic site of AChE.

Pharmacophore B (e.g., a new moiety attached via the hydrazide): The hydrazide can be functionalized with a second pharmacophore designed to interact with another target, like MAO-B or the aggregation-prone Aβ peptide. nih.govpensoft.net

Linker (Propanoyl backbone): The three-carbon chain provides flexibility, allowing the two pharmacophores to adopt the optimal orientation to bind to their respective targets without significant steric hindrance.

Research on other hydrazide derivatives supports the feasibility of this approach. Studies on benzhydrazide-hydrazones have shown that these molecules can be designed to act as dual inhibitors of both MAO-B and AChE, key targets in neurodegeneration. pensoft.netresearchgate.net Molecular docking simulations in these studies helped predict how the ligands would bind within the active sites of these enzymes, guiding the design process. pensoft.netresearchgate.net This strategy of combining pharmacophores is a central tenet of MTDL design. nih.govresearchgate.net

Advanced Drug Discovery Platforms and Technologies

The journey of a compound like this compound from a chemical entity to a potential drug can be significantly accelerated and refined by modern drug discovery platforms. These technologies leverage computational power, artificial intelligence (AI), and large-scale biological data to make faster and more accurate predictions about a molecule's behavior.

Artificial intelligence, particularly machine learning and deep learning, is revolutionizing the early stages of drug discovery. intuitionlabs.ai AI algorithms can screen vast virtual libraries of compounds to identify those most likely to be active against a specific target, predict physicochemical properties like solubility and toxicity (ADMET), and even design novel molecules from scratch (de novo design). intuitionlabs.ainih.govnih.gov

For this compound derivatives, these platforms can be used to:

Optimize Lead Compounds: AI models can suggest specific chemical modifications to the core structure to improve potency and selectivity while minimizing off-target effects. nih.gov

Predict Biological Activity: By training models on existing data from similar hydrazide compounds, it's possible to predict the likely biological activities of new, unsynthesized derivatives. nih.gov

Elucidate Retrosynthesis: AI can propose viable and efficient synthetic routes for complex hybrid molecules or derivatives, a critical step in making drug development practical. technologynetworks.com

The table below outlines some of these key technologies and their application to the discovery pipeline for a compound like this compound.

| Technology Platform | Description | Application to this compound |

|---|---|---|

| Artificial Intelligence (AI) & Machine Learning (ML) | Uses algorithms to analyze large datasets, recognize patterns, and make predictions. Includes deep learning and generative models. nih.gov | Virtual screening of derivatives, prediction of ADMET properties, de novo design of novel hybrids, optimization of binding affinity. intuitionlabs.ai |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds against biological targets. | Rapidly test a library of this compound derivatives for activity against multiple targets (e.g., enzymes, receptors). |

| Structure-Based Drug Design (SBDD) | Utilizes 3D structural information of the target protein to design molecules that fit perfectly into the binding site. | Design modifications to the benzylamino or hydrazone moiety to improve interactions with a specific enzyme's active site, guided by X-ray crystallography or Cryo-EM data. |

| Computational Molecular Docking | Predicts the preferred binding orientation and affinity of a molecule to a target protein. nih.gov | Simulate how derivatives bind to targets like AChE, MAO-B, or bacterial enzymes to prioritize candidates for synthesis. pensoft.netresearchgate.net |

Systems Biology Approaches to Understanding Compound Activity

Beyond interacting with a single target, a drug molecule operates within a complex network of genes, proteins, and metabolic pathways. Systems biology aims to understand the drug's effect at this holistic level by integrating multiple layers of biological data ("multi-omics"). frontiersin.org This approach can reveal the full mechanism of action, identify unexpected off-target effects, discover biomarkers for patient response, and guide the development of combination therapies. frontiersin.orgchemrxiv.org

For a compound like this compound, a systems biology approach would move beyond simple enzyme inhibition assays and explore its broader impact on cellular function. This involves using high-throughput technologies to measure changes across the biological system in response to the compound.

The primary components of a systems biology investigation include:

Genomics/Transcriptomics: Analyzing changes in gene expression (using RNA-seq) to see which cellular pathways are activated or suppressed by the compound.

Proteomics: Measuring changes in the levels and post-translational modifications of proteins to understand the functional output of genomic changes.

Metabolomics: Profiling changes in small-molecule metabolites to assess the compound's impact on the cell's metabolic state.

By integrating these datasets, researchers can construct comprehensive models of the compound's activity, providing a much richer understanding than is possible from traditional, reductionist approaches. frontiersin.org This can be particularly powerful for MTDLs, helping to confirm that the drug is engaging its intended targets and revealing the downstream consequences of modulating a complex disease network. chemrxiv.org

The table below summarizes how different omics technologies could be applied to study this compound.

| Omics Technology | Data Generated | Potential Insights for this compound |

|---|---|---|

| Transcriptomics (RNA-Seq) | Whole-genome gene expression profiles. | Identify all signaling and metabolic pathways affected by the compound; reveal off-target effects; discover biomarkers of response. chemrxiv.org |

| Proteomics (Mass Spectrometry) | Global protein abundance and modification data. | Confirm target engagement; understand post-translational regulation; map protein-protein interaction networks perturbed by the drug. |

| Metabolomics (LC-MS, NMR) | Profiles of endogenous small-molecule metabolites. | Assess the impact on cellular metabolism; identify changes in key metabolites that could indicate efficacy or toxicity. |

| Cheminformatics | Analysis of chemical structure and property data from large databases like ChEMBL. nih.gov | Compare the compound's structural features to those of known drugs to predict potential biological activities and liabilities. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 3-(Benzylamino)propanohydrazide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential alkylation and hydrazide formation. For example, ethyl 3-aminobenzoate derivatives can undergo hydrazinolysis to form hydrazide intermediates, followed by alkylation with benzyl halides. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of hydrazide to alkylating agent), solvent selection (e.g., ethanol or DMF), and reaction time (12–24 hours at 60–80°C) to improve yields . Monitoring via TLC or HPLC is recommended to track intermediate formation.

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm the presence of the benzylamino group (δ ~4.2 ppm for CH₂-NH) and hydrazide moiety (δ ~9.5 ppm for NH-NH₂).

- Mass spectrometry (ESI-TOF) to verify molecular weight (e.g., exact mass ~223.12 g/mol) and isotopic patterns .

- HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : The compound may share hazards with structurally similar hydrazides, such as respiratory and dermal toxicity. Key protocols include:

- Use of PPE (nitrile gloves, lab coat, goggles).

- Conduct reactions in a fume hood to avoid inhalation.

- Store in amber glass containers at 2–8°C under inert atmosphere to prevent degradation .

- Dispose of waste via certified hazardous waste services.

Advanced Research Questions

Q. How can isomerization or tautomerism in this compound derivatives be analyzed?

- Methodological Answer : Hydrazides often exhibit E/Z isomerism due to the C=N bond in hydrazone moieties. Techniques include:

- Dynamic NMR to study rotational barriers and isomer ratios.

- X-ray crystallography to resolve crystal structures and confirm stereochemistry.

- Chromatographic separation (e.g., chiral HPLC) for isolating isomers, followed by kinetic studies to assess stability .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

- Methodological Answer :

- Molecular dynamics simulations (e.g., GROMACS) to study solubility and aggregation behavior.

- DFT calculations (e.g., Gaussian 16) to predict electronic properties (HOMO-LUMO gaps) and hydrogen-bonding potential.

- SwissADME to estimate drug-likeness parameters (e.g., topological polar surface area ~75 Ų, XLogP3 ~0.2) .

Q. How can the pharmacological activity of this compound derivatives be evaluated in vitro?

- Methodological Answer :

- Antimicrobial assays : Broth microdilution (MIC/MBC) against multidrug-resistant pathogens (e.g., MRSA) using CLSI guidelines.

- Anticancer screening : MTT assays on 2D/3D cell models (e.g., HepG2 or spheroids) with IC₅₀ calculations.

- HDAC inhibition : Fluorometric assays using HeLa cell lysates to measure class I HDAC selectivity .

Q. What strategies mitigate inconsistencies in biological activity data for hydrazide derivatives?

- Methodological Answer :

- Batch-to-batch reproducibility : Standardize synthesis and purification protocols (e.g., recrystallization solvents).

- Meta-analysis : Compare data across studies using tools like RevMan to identify confounding variables (e.g., cell line variability).

- Orthogonal assays : Validate results with complementary methods (e.g., flow cytometry alongside MTT for cytotoxicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.